molecular formula C12H13NO3 B6281449 rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans CAS No. 2260936-95-4

rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans

Cat. No.: B6281449
CAS No.: 2260936-95-4
M. Wt: 219.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans typically involves the reaction of 3-aminobenzoic acid with (1R,2R)-2-methylcyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans is unique due to its specific stereochemistry and the presence of both the cyclopropane and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

2260936-95-4

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

97

Origin of Product

United States

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